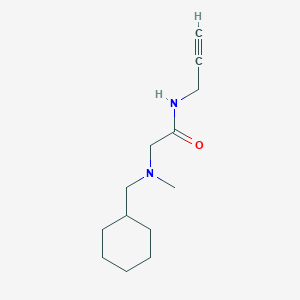
2-((Cyclohexylmethyl)(methyl)amino)-N-(prop-2-yn-1-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((Cyclohexylmethyl)(methyl)amino)-N-(prop-2-yn-1-yl)acetamide is an organic compound with a complex structure that includes a cyclohexylmethyl group, a methylamino group, and a prop-2-yn-1-yl group attached to an acetamide backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-((Cyclohexylmethyl)(methyl)amino)-N-(prop-2-yn-1-yl)acetamide typically involves the reaction of cyclohexylmethylamine with methylamine and propargyl bromide in the presence of a base such as sodium hydroxide. The reaction proceeds through nucleophilic substitution, where the amine groups attack the electrophilic carbon atoms of the propargyl bromide, leading to the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Análisis De Reacciones Químicas
Types of Reactions
2-((Cyclohexylmethyl)(methyl)amino)-N-(prop-2-yn-1-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of corresponding amines or alcohols.
Substitution: Formation of substituted amides or amines.
Aplicaciones Científicas De Investigación
2-((Cyclohexylmethyl)(methyl)amino)-N-(prop-2-yn-1-yl)acetamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-((Cyclohexylmethyl)(methyl)amino)-N-(prop-2-yn-1-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. This can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells.
Comparación Con Compuestos Similares
Similar Compounds
Cyclohexylmethylamine: A simpler analogue with similar structural features.
N-Methylacetamide: Shares the acetamide backbone but lacks the cyclohexylmethyl and prop-2-yn-1-yl groups.
Propargylamine: Contains the prop-2-yn-1-yl group but lacks the cyclohexylmethyl and acetamide moieties.
Uniqueness
2-((Cyclohexylmethyl)(methyl)amino)-N-(prop-2-yn-1-yl)acetamide is unique due to its combination of functional groups, which confer distinct chemical and biological properties
Propiedades
Fórmula molecular |
C13H22N2O |
|---|---|
Peso molecular |
222.33 g/mol |
Nombre IUPAC |
2-[cyclohexylmethyl(methyl)amino]-N-prop-2-ynylacetamide |
InChI |
InChI=1S/C13H22N2O/c1-3-9-14-13(16)11-15(2)10-12-7-5-4-6-8-12/h1,12H,4-11H2,2H3,(H,14,16) |
Clave InChI |
FVXPIARQXURDAB-UHFFFAOYSA-N |
SMILES canónico |
CN(CC1CCCCC1)CC(=O)NCC#C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


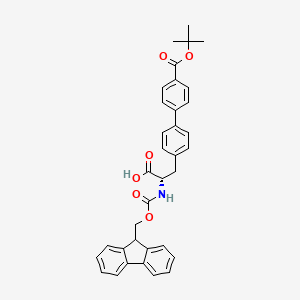

![5-[(Trifluoroacetyl)amino]benzene-1,3-dicarboxylic acid](/img/structure/B14896054.png)
![2-Bromo-3,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B14896059.png)
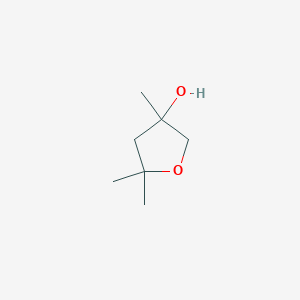

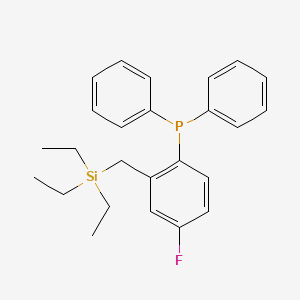
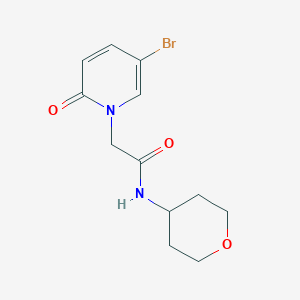
![2-{[(3,4-Dimethoxyphenyl)carbonyl]amino}-5-hydroxybenzoic acid](/img/structure/B14896089.png)
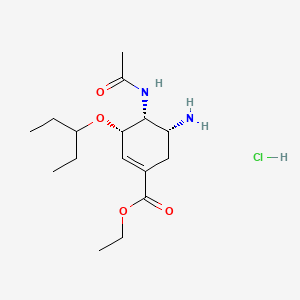

![3-amino-6-methyl-2-thioxo-1,2,3,5-tetrahydro-4H-pyrrolo[3,2-d]pyrimidin-4-one](/img/structure/B14896107.png)
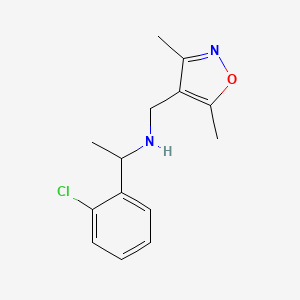
![4-[(E)-3-(4-nitrophenyl)-3-oxo-prop-1-enyl]benzoic acid](/img/structure/B14896116.png)
